
1-(1H-1,3-ベンゾジアゾール-1-イル)ベンゾニトリル
概要
説明
4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1H-1,3-benzodiazole moiety
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile. It has demonstrated significant biological activity by inducing G1 phase arrest and apoptosis in various cancer cell lines, including hepatoblastoma and cervical cancer cells. The mechanism involves the up-regulation of p53 and p21 proteins while down-regulating cyclin-dependent kinase 2, leading to inhibited cell proliferation.
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are employed to evaluate how 4-(1H-1,3-benzodiazol-1-yl)benzonitrile interacts at a molecular level with cellular components influencing pathways related to cancer cell growth and survival.
Material Science Applications
The compound's unique chemical structure also makes it suitable for applications in material science. Its properties may allow for use in developing new materials with specific functionalities, although detailed studies are still required to fully understand its potential in this area.
Case Study Frameworks
Case Study #1 : Investigating the effects of a novel compound on cancer biomarkers in patients undergoing treatment.
Case Study #2 : Evaluating pharmacokinetic properties of a compound in a controlled clinical trial setting.
These frameworks illustrate how compounds like 4-(1H-1,3-benzodiazol-1-yl)benzonitrile could be assessed for their therapeutic efficacy and safety profiles in human subjects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(1H-1,3-benzodiazol-1-yl)benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(1H-1,3-benzodiazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(1H-1,3-benzodiazol-1-yl)benzaldehyde or 4-(1H-1,3-benzodiazol-1-yl)benzoic acid.
Reduction: Formation of 4-(1H-1,3-benzodiazol-1-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the nitrile group can participate in hydrogen bonding, further affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
- 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine
- 4-[(2-chloro-1H-benzimidazol-1-yl)methyl]phenyl methyl ether
- 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
4-(1H-1,3-benzodiazol-1-yl)benzonitrile is unique due to the presence of both a benzodiazole and a benzonitrile moiety in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
生物活性
4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety attached to a benzonitrile , contributing to its unique chemical properties. It has a molecular formula of and a molecular weight of approximately 233.27 g/mol. The structure is characterized by:
- Benzodiazole Ring : A bicyclic structure known for its pharmacological properties.
- Nitrile Group : Enhances reactivity and potential interactions with biological targets.
Research indicates that 4-(1H-1,3-benzodiazol-1-yl)benzonitrile exhibits significant anticancer activity. The proposed mechanism involves:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines such as hepatoblastoma and cervical cancer.
- Apoptosis Induction : Triggering programmed cell death through upregulation of tumor suppressor proteins like p53 and p21 while downregulating cyclin-dependent kinase 2 (CDK2), leading to inhibited cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile:
- Cell Lines Tested : Significant effects observed in various cancer cell lines including:
- Hepatoblastoma
- Cervical cancer cells
- Mechanistic Insights :
- Upregulation of p53 and p21 proteins.
- Downregulation of CDK2, which is crucial for cell cycle progression.
Interaction with Biological Targets
The compound has been evaluated for its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and binding assays are commonly employed to assess these interactions, indicating its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile:
Compound Name | Structural Features | Biological Activity |
---|---|---|
CCL299 | Benzimidazole derivative | Anticancer activity in cell lines |
5-Methylbenzimidazole | Benzimidazole core | Antimicrobial properties |
2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid | Corrosion inhibitor | Corrosion inhibition |
The distinct features of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile lie in its specific combination of benzodiazole and benzonitrile functionalities, which contribute to its unique pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with 4-(1H-1,3-benzodiazol-1-yl)benzonitrile resulted in significant apoptosis in treated cancer cells. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to analyze protein expression levels related to the cell cycle.
Study 2: Molecular Docking Studies
Molecular docking studies revealed high binding affinity between the compound and specific cancer-related enzymes. This suggests that the compound may serve as a lead candidate for developing targeted cancer therapies.
特性
IUPAC Name |
4-(benzimidazol-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRIJONSMHWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。